(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Description

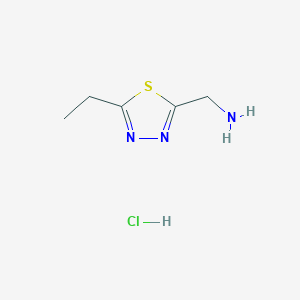

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a methanamine group at position 2. Its molecular formula is C₅H₁₀ClN₃S (including the hydrochloride counterion), with a molecular weight of 174.63 g/mol . The compound is identified by CAS number 1126637-93-1 and is structurally characterized by the SMILES notation CCC1=NN=C(S1)CN.Cl .

The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name |

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAUQWMGQNPJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679293 | |

| Record name | 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609401-00-4, 1126637-93-1 | |

| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-ethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride, exhibit significant anticonvulsant properties. These compounds interact with GABA receptors and voltage-gated ion channels, which are critical in controlling neuronal excitability. Studies have demonstrated their efficacy in animal models of epilepsy, suggesting potential therapeutic uses in managing seizure disorders.

Antidiabetic Properties

Compounds containing the thiadiazole moiety have shown promise as antidiabetic agents. The mechanism often involves the modulation of insulin signaling pathways and enhancement of glucose uptake in cells. Preliminary studies on similar derivatives indicate potential for lowering blood glucose levels and improving insulin sensitivity.

Anticancer Potential

The anticancer activity of this compound has been evaluated through various cell-based assays. These studies suggest that the compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Its structural analogs have also been explored for their ability to target specific cancer-related pathways.

Microbiological Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties against various pathogens. Research involving related thiadiazole derivatives has shown effectiveness against strains like Klebsiella pneumoniae and Staphylococcus hominis. The synthesis of these compounds typically involves reactions with phenylthiosemicarbazide and other reagents to enhance their antimicrobial efficacy.

Biochemical Insights

Mechanistic Studies

The biochemical interactions of this compound have been studied to understand its reactivity and potential metabolic pathways. The amine group in the structure allows for nucleophilic substitution reactions, while the thiadiazole ring can participate in electrophilic aromatic substitution reactions. These properties suggest a versatile profile for further chemical modifications aimed at enhancing biological activity.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family

Key Observations :

- Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride derivatives, critical for injectable formulations.

Oxadiazole and Oxazole Derivatives

Key Observations :

Biological Activity

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS with a molecular weight of approximately 189.66 g/mol. The compound features a thiadiazole ring substituted with an ethyl group at the fifth position and a methanamine moiety. Its hydrochloride salt form enhances solubility and stability in biological systems, which is crucial for its pharmacological applications.

Anticonvulsant Activity

Research indicates that thiadiazole derivatives exhibit anticonvulsant properties. Specifically, compounds similar to this compound have shown efficacy in models of epilepsy by modulating GABA receptors and influencing voltage-gated ion channels. This mechanism suggests potential for treating various neurological disorders.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage. For instance, compounds structurally related to this compound exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

Antidiabetic Effects

The potential antidiabetic effects of thiadiazole derivatives are also noteworthy. Some studies have reported that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models, suggesting a mechanism that may involve the modulation of glucose transporters or insulin signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with appropriate carbonyl compounds under acidic conditions. The resulting thiadiazole ring can be further functionalized to enhance biological activity .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1,3,4-Thiadiazole-2-ethylamine dihydrochloride | 0.97 | Ethyl group instead of propan-2-yl |

| 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine | 0.95 | Methyl substitution at the fifth position |

| 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine | 0.86 | Different position for the methyl group |

These compounds highlight how slight modifications in structure can lead to variations in biological activities and therapeutic applications.

Case Studies

Recent studies have focused on evaluating the pharmacological profiles of thiadiazole derivatives:

- Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. Flow cytometry assays indicated that these compounds could induce apoptosis effectively.

- Anticonvulsant Studies : In animal models, certain thiadiazole derivatives were shown to significantly reduce seizure frequency compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine can be functionalized with a methanamine group via reductive amination or nucleophilic substitution. Purification typically involves recrystallization in ethanol or methanol, followed by hydrochloric acid salt formation .

Q. How should researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of NH₂ (stretching ~3300 cm⁻¹) and thiadiazole ring vibrations (C=N stretching ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂) and methanamine protons (δ ~3.8 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks should align with the calculated molecular weight (e.g., 215.65 g/mol for C₅H₈ClF₂N₃S derivatives in related compounds) .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

- Methodological Answer :

- Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values (e.g., C: 27.84%, H: 3.74% for C₅H₈ClN₃S).

- HPLC/GC-MS : Use reverse-phase chromatography with UV detection (λ ~254 nm) to identify impurities.

- Melting Point Analysis : A sharp melting range (e.g., 206–225°C for similar hydrochlorides) indicates high crystallinity .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

- Reproduce assays under standardized conditions (e.g., fixed pH, temperature).

- Validate activity using orthogonal methods (e.g., in vitro enzyme inhibition and cell-based assays).

- Molecular Modeling : Perform docking studies to correlate activity with electronic/steric properties of the thiadiazole ring and substituents .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions.

- Work-Up : Extract impurities using dichloromethane/water partitioning before salt formation .

Q. How can computational tools elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding using force fields (e.g., AMBER) to assess stability.

- QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.